1,6-Diazaspiro[3.4]octan-2-one
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Description
1,6-Diazaspiro[3.4]octan-2-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Biological Activity
1,6-Diazaspiro[3.4]octan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, detailing its mechanisms, applications, and relevant research findings.
Structural Overview
This compound features a spiro-connected bicyclic structure that includes nitrogen atoms, which contributes to its diverse pharmacological properties. The compound's unique configuration allows it to interact with various biological targets, making it a promising candidate for drug development.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors.
- Covalent Bond Formation : The carbonyl group in the diazaspiro structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor functions.
- Signal Transduction Modulation : Such interactions can trigger downstream signaling pathways that lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives:
- Mycobacterium tuberculosis : Compounds derived from this scaffold exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 µg/mL in some derivatives .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound 17 | 0.016 | Highly active |
Compound 24 | 0.125 | Moderate activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- KRAS G12C Inhibition : A series of derivatives demonstrated potent activity against KRAS G12C mutations, with one compound showing significant antitumor effects in xenograft models .
Compound | IC50 (nM) | In Vivo Efficacy |
---|---|---|
Compound 7b | <50 | Significant tumor reduction |
Case Studies
- High-Throughput Screening Against Plasmodium falciparum : A novel diazaspiro[3.4]octane series was identified through high-throughput screening, showing low nanomolar activity against multiple stages of the malaria parasite lifecycle . This highlights the potential for these compounds in treating malaria.
- Sigma-1 Receptor Antagonism : Research has indicated that certain derivatives enhance the analgesic effects of opioids by acting as sigma-1 receptor antagonists, suggesting a dual mechanism for pain management without increasing side effects .
Comparative Analysis with Related Compounds
This compound is often compared with other diazaspiro compounds due to their similar structural frameworks but differing biological activities.
Compound | Biological Activity | Unique Features |
---|---|---|
2,6-Diazaspiro[3.4]octan-7-one | Sigma-1 receptor antagonist | Enhanced analgesic effects |
2-Azabicyclo[3.2.1]octane | Diverse pharmacological profiles | Potential in drug discovery |
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C6H10N2O/c9-5-3-6(8-5)1-2-7-4-6/h7H,1-4H2,(H,8,9) |
InChI Key |
CVYOTCVOUQOWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.